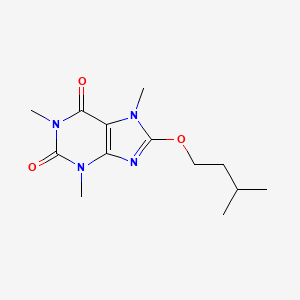
1,3,7-Trimethyl-8-(3-methylbutoxy)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Methylbutoxy)Caffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the addition of a 3-methylbutoxy group to the caffeine molecule, which may alter its chemical properties and potential applications. Caffeine itself is a central nervous system stimulant that is widely consumed for its ability to enhance alertness and reduce fatigue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Methylbutoxy)Caffeine typically involves the alkylation of caffeine with 3-methylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 8-(3-Methylbutoxy)Caffeine.
Industrial Production Methods: Industrial production of 8-(3-Methylbutoxy)Caffeine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(3-Methylbutoxy)Caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
8-(3-Methylbutoxy)Caffeine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkylation on caffeine derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of 8-(3-Methylbutoxy)Caffeine is similar to that of caffeine. It acts as an adenosine receptor antagonist, blocking the action of adenosine and thereby increasing the release of neurotransmitters like dopamine and norepinephrine. This leads to enhanced alertness and reduced fatigue. The addition of the 3-methylbutoxy group may modify its binding affinity and selectivity for different adenosine receptor subtypes.
Vergleich Mit ähnlichen Verbindungen
Caffeine: The parent compound, widely known for its stimulant effects.
Theobromine: A related compound found in chocolate, with milder stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness: 8-(3-Methylbutoxy)Caffeine is unique due to the presence of the 3-methylbutoxy group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, caffeine
Eigenschaften
CAS-Nummer |
31542-46-8 |
|---|---|
Molekularformel |
C13H20N4O3 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1,3,7-trimethyl-8-(3-methylbutoxy)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
AVUUYGRJEZCAIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


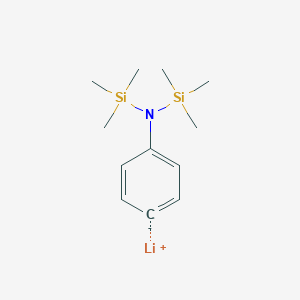
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
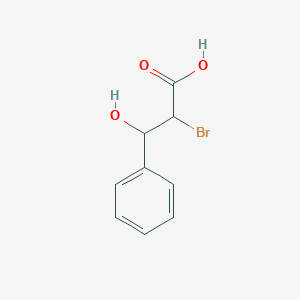

![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
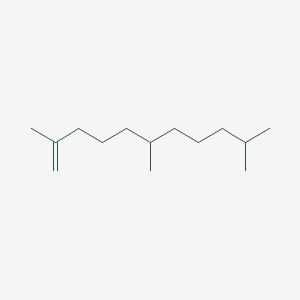
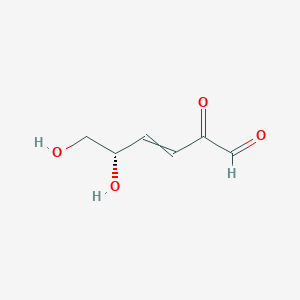


![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
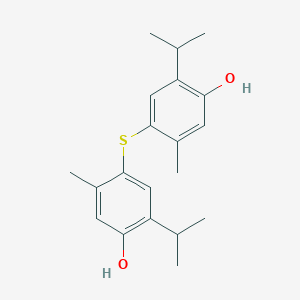
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
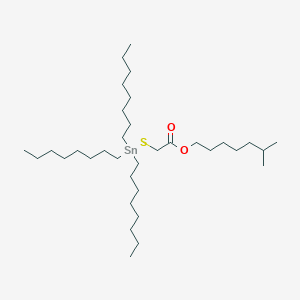
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
